molecular formula C9H7N3O B8656752 5-(Pyrimidin-4-yl)pyridin-2(1H)-one CAS No. 89996-05-4

5-(Pyrimidin-4-yl)pyridin-2(1H)-one

Cat. No. B8656752
CAS RN: 89996-05-4
M. Wt: 173.17 g/mol
InChI Key: PJPRTKHPCFRAHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Pyrimidin-4-yl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C9H7N3O and its molecular weight is 173.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(Pyrimidin-4-yl)pyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Pyrimidin-4-yl)pyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

89996-05-4

Product Name

5-(Pyrimidin-4-yl)pyridin-2(1H)-one

Molecular Formula

C9H7N3O

Molecular Weight

173.17 g/mol

IUPAC Name

5-pyrimidin-4-yl-1H-pyridin-2-one

InChI

InChI=1S/C9H7N3O/c13-9-2-1-7(5-11-9)8-3-4-10-6-12-8/h1-6H,(H,11,13)

InChI Key

PJPRTKHPCFRAHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)NC=C1C2=NC=NC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 90.8 g of 1,2-dihydro-2-oxo-5-(4-pyrimidinyl) nicotinic acid in 900 ml of quinoline is refluxed overnight. The reaction mixture is cooled, poured into 1800 ml of anhydrous ether, stirred for 30 minutes, filtered and the filtered solid washed with 2 l of ether. The solid is dried, recrystallized from 100 ml of hot dimethylformamide and dried to yield 5-(4-pyrimidyl)-2(1H)-pyridone, M.P. >250° C.
Quantity
90.8 g
Type
reactant
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step One
Name
Quantity
1800 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

90.8 g of 2-oxo-5-(4-pyrimidinyl)nicotinic acid was mixed with 900 ml of quinoline and then heated to reflux overnight. The mixture was then cooled and poured into 1800 ml of anhydrous ether. The mixture was stirred for 30 minutes, filtered and the solid was washed with 2 liters of ether. The solid was dried, recrystallized in 100 ml of hot dimethylformamide and dried to yield 5-(4-pyrimidyl)-2(1H)pyridone m.p. 250° C.
Name
2-oxo-5-(4-pyrimidinyl)nicotinic acid
Quantity
90.8 g
Type
reactant
Reaction Step One
Quantity
900 mL
Type
reactant
Reaction Step One
Name
Quantity
1800 mL
Type
solvent
Reaction Step Two

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